molecular formula C18H15N3O4 B2424481 N-(4-acetylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide CAS No. 1105213-88-4

N-(4-acetylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

Cat. No.: B2424481
CAS No.: 1105213-88-4
M. Wt: 337.335
InChI Key: NJNCEIUSBPNNOR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-12(22)13-5-7-14(8-6-13)19-16(23)11-25-17-10-18(24)21-9-3-2-4-15(21)20-17/h2-10H,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNCEIUSBPNNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O3C_{17}H_{15}N_{3}O_{3}. The compound features a pyrido[1,2-a]pyrimidine moiety that is known for various pharmacological activities.

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidine have been reported to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction.

Case Study:
A study evaluated the cytotoxic effects of several pyrido[1,2-a]pyrimidine derivatives on human cancer cell lines. The results demonstrated that specific derivatives significantly reduced cell viability, with IC50 values ranging from 10 to 30 μM, indicating potent anticancer activity .

CompoundIC50 (μM)Cancer Cell Line
A15HeLa
B20MCF-7
C25A549

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Research Findings:
In vitro assays revealed that certain derivatives inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For example, one derivative exhibited an IC50 of 0.04 μM against COX-2 .

CompoundCOX-2 IC50 (μM)Comparison Drug
A0.04Celecoxib
B0.05Indomethacin

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Substituents on the aromatic ring and the pyrimidine core can enhance potency and selectivity.

Key Findings:

  • Electron-donating groups increase anti-inflammatory activity.
  • Alkyl substitutions on the pyrimidine ring enhance cytotoxicity against cancer cells.

Q & A

Basic: What are the key considerations for designing a robust synthetic route for this compound?

Answer:
The synthesis of this pyrido[1,2-a]pyrimidine derivative requires multi-step protocols involving:

  • Substitution reactions for introducing aryloxy or acetamide groups (e.g., nucleophilic aromatic substitution under alkaline conditions) .
  • Reduction steps (e.g., iron powder in acidic media for nitro-to-amine conversion) .
  • Condensation reactions with condensing agents like DCC (dicyclohexylcarbodiimide) to form acetamide linkages .
  • Purification : Chromatography (HPLC, column) and crystallization to isolate intermediates and final products .
    Key challenges include controlling regioselectivity during pyrido-pyrimidine core formation and minimizing side reactions (e.g., over-oxidation).

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:
Analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments (e.g., δ 12.45 ppm for NH groups in DMSO-d6_6) .
  • Mass spectrometry (LC-MS) : Confirm molecular weight (e.g., m/z 376.0 [M+H]+^+) .
  • HPLC : Purity assessment (>95% purity threshold for pharmacological studies) .
  • Melting point analysis : Sharp melting ranges (e.g., 204–205°C) indicate crystalline purity .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent systems (DMSO vs. aqueous buffers) .
  • Structural analogs : Subtle modifications (e.g., thieno- vs. pyrido-pyrimidine cores) alter binding affinities .
  • Dosage effects : Non-linear dose-response relationships require IC50_{50} validation across multiple concentrations .
    Resolution : Standardize protocols (e.g., CLSI guidelines) and use computational modeling (molecular docking) to predict target interactions .

Advanced: How does the pyrido[1,2-a]pyrimidin core influence pharmacological properties compared to thienopyrimidine analogs?

Answer:
The pyrido-pyrimidine core offers distinct advantages:

  • Enhanced π-stacking : The fused pyridine ring improves DNA intercalation or enzyme active-site binding compared to sulfur-containing thienopyrimidines .
  • Solubility : Oxygen atoms in the pyrido core increase polarity, enhancing aqueous solubility for in vivo studies .
  • Metabolic stability : Reduced susceptibility to cytochrome P450 oxidation vs. thienopyrimidines .
    Comparative SAR studies show pyrido derivatives exhibit broader kinase inhibition profiles .

Advanced: What methodologies analyze structure-activity relationships (SAR) for derivatives?

Answer:
SAR studies employ:

  • Functional group modulation : Systematic substitution of the acetylphenyl or pyrimidinyl-oxy groups to assess bioactivity shifts (e.g., methoxy → nitro for enhanced cytotoxicity) .
  • 3D-QSAR modeling : CoMFA/CoMSIA to correlate steric/electronic features with activity .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidin-4-one oxygen) .
  • In vitro screening : Parallel testing against structurally related compounds (see table below) :
Compound ClassCore StructureKey ActivityReference
Pyrido[1,2-a]pyrimidinPyridine + pyrimidineAnticancer
Thieno[3,2-d]pyrimidinThiophene + pyrimidineAntimicrobial
Benzothieno-pyrimidinBenzothiophene + pyrimidineEnzyme inhibition

Advanced: How do researchers address instability of the 4-oxo group during synthesis?

Answer:
The 4-oxo group is prone to degradation under basic or high-temperature conditions. Mitigation strategies include:

  • Inert atmospheres : Use nitrogen/argon to prevent oxidation .
  • Low-temperature reactions : Maintain ≤60°C during condensation steps .
  • Protecting groups : Temporarily mask the oxo group (e.g., silylation) during reactive steps .
    Post-synthesis stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced: What computational tools predict off-target interactions for this compound?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to non-target kinases or GPCRs to assess selectivity .
  • Pharmacokinetic prediction (SwissADME) : Evaluate BBB permeability, CYP inhibition, and hERG cardiotoxicity risks .
  • Machine learning (DeepChem) : Train models on PubChem bioassay data to flag potential toxicophores .

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